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Compound of Interest

Compound Name: BMS-986308

Cat. No.: B15586185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, a key player in renal salt and potassium

handling, has emerged as a promising target for a novel class of diuretics. These agents hold

the potential to treat hypertension and heart failure with a reduced risk of the electrolyte

imbalances often associated with conventional diuretics. This guide provides an objective

comparison of BMS-986308, a clinical-stage ROMK inhibitor, with other selective inhibitors,

supported by available preclinical and clinical experimental data.

Mechanism of Action of ROMK Inhibitors
ROMK channels are located in the apical membrane of the thick ascending limb of the loop of

Henle and the cortical collecting duct of the kidney. In the thick ascending limb, ROMK

facilitates potassium recycling, which is essential for the function of the Na-K-2Cl cotransporter

(NKCC2), a primary target for loop diuretics. In the cortical collecting duct, ROMK is the

principal channel for potassium secretion.[1] By inhibiting ROMK, these drugs are expected to

induce both natriuresis (sodium excretion) and diuresis (water excretion) with a potassium-

sparing effect.[1]

Comparative Performance Data
This section summarizes the available quantitative data for BMS-986308 and other selective

ROMK inhibitors, including MK-7145. It is important to note that the data presented below are

compiled from various sources and may not have been generated from direct head-to-head
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comparative studies. Therefore, variations in experimental conditions should be considered

when interpreting these values.

In Vitro Potency and Selectivity
The following table outlines the in vitro potency (IC50) of selected ROMK inhibitors against the

ROMK channel and their selectivity against the hERG (human Ether-à-go-go-Related Gene)

channel, a critical anti-target in drug development due to its role in cardiac repolarization.

Compound
ROMK IC50
(μM)

hERG IC50
(μM)

Selectivity
(hERG/ROMK)

Other Notable
Selectivity
Data

BMS-986308

Data not publicly

available in this

format.

Described as

potent and

selective.[2]

Selective over

hERG.[3]

>1000-fold (from

electrophysiology

assays for a

precursor

compound)[4]

Not specified in

detail in the

available public

data.

MK-7145 0.045[1]

28

(electrophysiolog

y)[5]

~1870 (from

electrophysiology

assays)[5]

No significant

activity on Kir2.1,

Kir2.3, Kir4.1, or

Kir7.1 channels

(up to 30 μM).

Also selective

against Cav1.2

and Nav1.5

(IC50 >30 μM).

[1]

Preclinical Pharmacokinetics
The pharmacokinetic profiles of BMS-986308 and MK-7145 have been characterized in various

preclinical species. The table below provides a summary of key pharmacokinetic parameters.
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Compound Species
Administrat
ion

Half-life (t½)
Bioavailabil
ity (F%)

Clearance
(CL)

BMS-986308

Human (First-

in-Human

Study)

Oral ~13 hours[6] Not specified Not specified

MK-7145 Rat Oral

~1.5 hours

(for a related

compound)[4]

Moderate Moderate

Dog Oral

Projected

human half-

life of ~5

hours[5]

Good Low

Rhesus

Monkey
Oral Not specified Good Low

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are outlines of the key experimental protocols used in the characterization of ROMK inhibitors.

Thallium Flux Assay for ROMK Inhibition
This high-throughput screening assay is a common primary screen for identifying potassium

channel modulators. It relies on the principle that thallium ions (Tl+) can pass through open

potassium channels and can be detected by a fluorescent dye inside the cell.

Principle: Cells expressing the ROMK channel are loaded with a thallium-sensitive fluorescent

dye. In the presence of an inwardly directed thallium gradient, thallium enters the cell through

open ROMK channels, causing an increase in fluorescence. Inhibitors of the ROMK channel

will block this influx of thallium, resulting in a reduced fluorescence signal.

Detailed Protocol:

Cell Culture:
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HEK293 cells stably expressing the human ROMK channel are cultured in appropriate

media and conditions.

Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to

adhere overnight.

Dye Loading:

The cell culture medium is removed, and cells are washed with an assay buffer.

A loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) is

added to each well.

The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to

allow for dye loading.

Compound Incubation:

The dye loading solution is removed, and the cells are washed with the assay buffer.

The test compounds (e.g., BMS-986308, MK-7145) at various concentrations are added to

the wells.

The plate is incubated for a predetermined period (e.g., 15-30 minutes) to allow the

compounds to interact with the ROMK channels.

Thallium Addition and Fluorescence Reading:

The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

A stimulus buffer containing thallium sulfate is added to the wells to initiate thallium influx.

Fluorescence intensity is measured kinetically over time.

Data Analysis:

The rate of fluorescence increase is calculated for each well.
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The percentage of inhibition for each compound concentration is determined relative to

control wells (vehicle-treated and fully blocked).

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-

response curve.

Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems provide a higher throughput method for directly measuring ion

channel currents compared to traditional manual patch-clamp. This technique is often used as

a secondary assay to confirm hits from primary screens and to obtain more detailed

electrophysiological data.

Principle: This technique uses a planar substrate with microscopic apertures to which individual

cells are sealed. By applying a vacuum, a high-resistance "giga-seal" is formed between the

cell membrane and the substrate. The membrane patch is then ruptured to achieve a whole-

cell recording configuration, allowing for the measurement of ion channel currents under

voltage-clamp conditions.

Detailed Protocol:

Cell Preparation:

Cells expressing the ROMK channel are harvested and prepared as a single-cell

suspension.

The cell suspension is loaded into the automated patch-clamp instrument.

Cell Sealing and Whole-Cell Configuration:

The instrument automatically positions cells onto the apertures of the planar patch-clamp

chip.

A giga-seal is formed, and the whole-cell configuration is established through automated

suction protocols.

Electrophysiological Recording:
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The membrane potential is clamped at a holding potential (e.g., -80 mV).

A voltage protocol, typically a series of voltage steps or ramps, is applied to elicit ROMK

channel currents.

The resulting currents are recorded.

Compound Application:

Test compounds are automatically perfused onto the cells at various concentrations.

The effect of the compounds on the ROMK channel currents is recorded.

Data Analysis:

The current amplitude is measured at a specific voltage.

The percentage of current inhibition is calculated for each compound concentration.

IC50 values are determined from the concentration-response curves.

Visualizations
Experimental Workflow for ROMK Inhibitor Discovery
The following diagram illustrates a typical high-throughput screening cascade for the discovery

and characterization of novel ROMK inhibitors.
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Caption: A typical high-throughput screening workflow for identifying and characterizing

selective ROMK inhibitors.

Simplified ROMK Channel Regulation Pathway
This diagram illustrates some of the key signaling pathways known to regulate the activity of

the ROMK channel in the kidney.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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